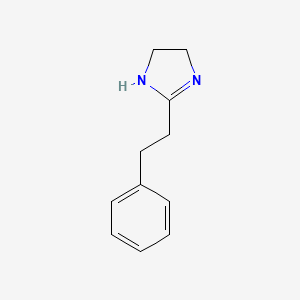

2-Imidazoline, 2-phenethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyzolin ist ein selektiver Imidazolin-I2-Rezeptor-Agonist, der für seine signifikanten pharmakologischen Wirkungen bekannt ist, insbesondere im zentralen Nervensystem. Es wurde auf seine potenziellen analgetischen Eigenschaften und seine Fähigkeit, mit anderen Schmerzmitteln zu interagieren, untersucht .

Vorbereitungsmethoden

Phenyzolin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Kondensation spezifischer Reagenzien beinhalten. Ein übliches Verfahren beinhaltet die Reaktion von Phenylhydrazin mit Ethylacetoacetat unter basischen Bedingungen, gefolgt von der Methylierung der resultierenden Zwischenverbindung mit Dimethylsulfat oder Methyliodid . Dieser Prozess führt zur Bildung von Phenyzolin, das in Nadeln kristallisiert, die bei 156 °C schmelzen.

Analyse Chemischer Reaktionen

Base-Catalyzed Cyclization

Propargylic ureas undergo intramolecular hydroamidation to form imidazolidin-2-ones, a related scaffold. Key insights:

-

Catalyst : BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) enables rapid cyclization at room temperature in acetonitrile .

-

One-Pot Synthesis : Propargylamines react with isocyanates to form ureas, which cyclize in situ to imidazolidinones (e.g., 2a in 99% yield) .

| Catalyst | Substrate | Time | Yield (%) |

|---|---|---|---|

| BEMP (5 mol%) | Propargylic urea 1a | 1 h | 99 |

Cross-Coupling and Functionalization

Iron-based catalysts enable C–C coupling in imidazole derivatives:

-

Fe₃O₄@SiO₂@MOF-199 Catalyst : Promotes coupling of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones, yielding dihydroimidazophenanthridines (e.g., 3a in 91% yield) .

-

Ligand Effects : l-Proline enhances catalytic efficiency, while 1,10-phenanthroline induces debromination .

| Ligand | Base | Solvent | Yield (%) | Side Product (%) |

|---|---|---|---|---|

| l-Proline | Cs₂CO₃ | DMF | 91 | 0 |

| 1,10-Phenanthroline | Cs₂CO₃ | DMF | 0 | 41 (debromination) |

Aromatization and Oxidation

Dihydroimidazophenanthridines (e.g., 3a ) are aromatized to imidazo[1,2-f]phenanthridines via sequential reduction, dehydration, and oxidation . This method was applied to synthesize Zephycandidine A, an anti-tumor agent .

Stereochemical and Electronic Effects

-

Substituent Impact : Electron-withdrawing/donating groups on imidazole or aryl rings minimally affect yields in coupling reactions (73–95% yields) .

-

Steric Hindrance : 2-(2-Bromovinyl)imidazoles show reduced reactivity due to steric constraints (e.g., 3r in 42% yield) .

Catalyst Reusability

Fe₃O₄@SiO₂@MOF-199 retains activity over four cycles with ≤2% yield drop, demonstrating robustness for industrial applications .

Wissenschaftliche Forschungsanwendungen

Adrenergic Receptor Interactions

One of the most notable applications of 2-imidazoline, 2-phenethyl- is its interaction with adrenergic receptors. Research indicates that compounds in this class can act as alpha-adrenergic agonists or antagonists, influencing cardiovascular functions and central nervous system activities. This property suggests potential therapeutic applications in treating conditions such as hypertension and other cardiovascular disorders by modulating vascular tone and blood pressure .

Antihyperglycemic Effects

Studies have highlighted the antihyperglycemic properties of imidazoline derivatives, including 2-imidazoline, 2-phenethyl-. These compounds may be useful in managing type II diabetes by enhancing insulin secretion and improving glucose metabolism. Their mechanisms involve interactions with imidazoline binding sites (IBS), which are implicated in glucose homeostasis .

Neuroprotective Effects

Recent investigations into imidazoline compounds have shown promise in neuroprotection. For instance, certain imidazoline derivatives have been studied for their role in protecting against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Antihypertensive Applications

A study investigated the effects of 2-imidazoline, 2-phenethyl- on blood pressure regulation in animal models. The results indicated a significant reduction in systolic blood pressure, supporting its potential use as an antihypertensive agent. The compound's mechanism involved selective activation of alpha-adrenergic receptors, leading to vasodilation and improved blood flow .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of imidazoline derivatives in models of neurodegeneration. The findings demonstrated that these compounds could reduce neuronal cell death and improve cognitive function in treated subjects. This underscores their potential application in treating neurodegenerative diseases like Alzheimer's .

Wirkmechanismus

Phenyzoline exerts its effects primarily through its action on imidazoline I2 receptors. These receptors are involved in modulating pain perception and other central nervous system functions. By binding to these receptors, phenyzoline can produce significant antinociceptive effects, reducing pain sensation . The molecular targets and pathways involved include the modulation of neurotransmitter release and interaction with other pain-relieving pathways.

Vergleich Mit ähnlichen Verbindungen

Phenyzolin wird oft mit anderen Imidazolin-I2-Rezeptorliganden wie 2-BFI und BU224 verglichen . Während alle diese Verbindungen ähnliche Wirkmechanismen aufweisen, zeichnet sich Phenyzolin durch seine überlegene Wirksamkeit bei der Schmerzbehandlung in Kombination mit anderen Analgetika aus . Weitere ähnliche Verbindungen sind:

2-BFI: Ein weiterer Imidazolin-I2-Rezeptoragonist, der für seine analgetischen Eigenschaften bekannt ist.

BU224: Eine Verbindung, die verwendet wird, um die pharmakologischen Wirkungen im Zusammenhang mit Imidazolin-I2-Rezeptoren zu untersuchen.

Die einzigartige Kombination aus Wirksamkeit und Potenzial für Kombinationstherapie macht Phenyzolin zu einer wertvollen Verbindung in der Schmerzbehandlungsforschung.

Biologische Aktivität

2-Imidazoline, 2-phenethyl- is a compound within the imidazoline class, characterized by its unique structure that includes a phenethyl group attached to the nitrogen of the imidazoline ring. This compound has garnered attention for its significant biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for potential therapeutic applications, especially in cardiovascular and neurological contexts.

- Molecular Formula : C₉H₁₁N₂

- Molecular Weight : Approximately 146.19 g/mol

The imidazoline structure contributes to the compound's basic properties and resonance stabilization, which are essential for its interactions with biological systems.

Research indicates that 2-imidazoline, 2-phenethyl- primarily interacts with adrenergic receptors, particularly as an agonist or antagonist. These interactions can significantly influence cardiovascular functions and central nervous system activities. The compound's ability to modulate vascular tone and blood pressure makes it a candidate for treating conditions like hypertension.

Biological Activities

-

Adrenergic Receptor Interaction :

- The compound exhibits binding affinity to alpha-adrenergic receptors, which play a crucial role in regulating blood pressure and heart rate.

- Studies have shown that 2-imidazoline, 2-phenethyl- can induce vasodilation or vasoconstriction depending on the receptor subtype engaged.

-

Monoamine Oxidase Inhibition :

- Some studies suggest that imidazoline compounds may inhibit monoamine oxidase (MAO) activity, which is relevant in the context of mood regulation and neuroprotection .

- The I2 receptor ligands, including derivatives of 2-imidazoline, have been shown to influence MAO activity, potentially providing therapeutic benefits in neurodegenerative diseases .

- Antinociceptive Effects :

Comparative Binding Affinity of Imidazoline Compounds

Case Studies

-

Study on Cardiovascular Effects :

A study investigated the effects of 2-imidazoline, 2-phenethyl- on blood pressure regulation in rat models. The results indicated that the compound effectively reduced systolic blood pressure through selective alpha-adrenergic receptor activation. -

Neuropharmacological Evaluation :

In a controlled experiment involving rat subjects trained for drug discrimination tasks, it was found that 2-imidazoline compounds could serve as discriminative stimuli based on their effects on I2 receptors. This study highlighted the potential for these compounds in understanding drug interactions and developing new analgesics .

Eigenschaften

CAS-Nummer |

26038-62-0 |

|---|---|

Molekularformel |

C11H14N2 |

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

2-(2-phenylethyl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5H,6-9H2,(H,12,13) |

InChI-Schlüssel |

CPMMXSDLEOJRHI-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CCC2=CC=CC=C2 |

Kanonische SMILES |

C1CN=C(N1)CCC2=CC=CC=C2 |

Key on ui other cas no. |

26038-62-0 |

Synonyme |

phenyzoline |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.